Chlorophyllin sodium copper salt

Description

Properties

IUPAC Name |

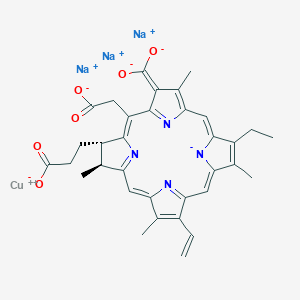

copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5/t17-,21-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDGVJUIHRPKFR-ZWPRWVNUSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])[C@H]([C@@H]4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31CuN4Na3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045956 | |

| Record name | Chlorophyllide Cu complex sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11006-34-1 | |

| Record name | Chlorophyllide Cu complex sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM COPPER CHLOROPHYLLIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAC44EX123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Antioxidant Armamentarium of Sodium Copper Chlorophyllin: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the multifaceted antioxidant mechanism of sodium copper chlorophyllin (SCC), a water-soluble derivative of chlorophyll. This document, intended for researchers, scientists, and drug development professionals, elucidates the core pathways through which SCC combats oxidative stress, a key factor in cellular damage and numerous disease pathologies. The guide provides an in-depth analysis of SCC's direct free radical scavenging capabilities, its influence on endogenous antioxidant enzyme systems, and its role in modulating critical cellular signaling pathways.

Executive Summary

Sodium copper chlorophyllin (SCC) demonstrates significant antioxidant properties through a combination of direct and indirect mechanisms. It is an effective scavenger of various reactive oxygen species (ROS), directly neutralizing these damaging molecules. Furthermore, SCC modulates the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby bolstering the cell's intrinsic defense systems. A pivotal aspect of its antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis. This guide presents the quantitative data supporting these mechanisms, details the experimental protocols used to derive this data, and provides visual representations of the key pathways involved.

Direct Antioxidant Activity: Free Radical Scavenging

SCC exhibits a potent capacity to directly neutralize harmful free radicals, thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids.[1][2][3] This scavenging activity is a fundamental aspect of its antioxidant profile.

Quantitative Analysis of Scavenging Activity

The free radical scavenging efficacy of SCC has been quantified using various in vitro assays. The IC50 value, representing the concentration of SCC required to scavenge 50% of the free radicals in the assay, is a key metric.

| Assay | Test Substance | IC50 Value | Reference |

| DPPH Radical Scavenging | Sodium Copper Chlorophyllin | 33.74 µg/mL | [3] |

| DPPH Radical Scavenging | Sodium Copper Chlorophyllin | 2.6 mg/mL | [4] |

| β-carotene Bleaching Inhibition | Sodium Copper Chlorophyllin | 0.90 mg/mL | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically.

Methodology:

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.

-

Sample Preparation: Solutions of sodium copper chlorophyllin are prepared at various concentrations.

-

Reaction Mixture: A fixed volume of the DPPH stock solution is added to varying concentrations of the SCC solution. A control is prepared with the solvent instead of the SCC solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of SCC.

Indirect Antioxidant Activity: Modulation of Endogenous Enzyme Systems

Beyond direct scavenging, SCC enhances the body's own antioxidant defenses by influencing the activity of crucial antioxidant enzymes.

Impact on Key Antioxidant Enzymes

In vivo studies have demonstrated the ability of SCC to modulate the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), particularly under conditions of oxidative stress.

| Enzyme | Animal Model | Tissue | Treatment | Effect | Reference |

| Superoxide Dismutase (SOD) | Mouse | Brain | 40 mg/kg SCC + BaCl₂ | Normalized the +49% increase in activity caused by BaCl₂ | [1][5] |

| Catalase (CAT) | Mouse | Brain | 40 mg/kg SCC + BaCl₂ | Normalized the +66% increase in activity caused by BaCl₂ | [1][5] |

| Glutathione Peroxidase (GPx) | Mouse | Brain | 40 mg/kg SCC + BaCl₂ | Normalized the +24% increase in activity caused by BaCl₂ | [1][5] |

| Malondialdehyde (MDA) | Mouse | Brain | 40 mg/kg SCC + BaCl₂ | Reduced levels by 42% | [1] |

| Malondialdehyde (MDA) | Mouse | Liver | 40 mg/kg SCC + BaCl₂ | Reduced the 80% increase in levels by 39% | [1] |

Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.

Methodology:

-

Sample Preparation: Tissue or cell lysates are prepared in an appropriate buffer.

-

Reagent Preparation: A reaction mixture is prepared containing a water-soluble tetrazolium salt (WST-1), a xanthine (B1682287) oxidase solution, and a xanthine solution.

-

Reaction Initiation: The sample is added to the reaction mixture. The reaction is initiated by the addition of xanthine oxidase.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: The SOD activity is calculated based on the percentage of inhibition of the rate of WST-1 reduction.

Cellular Signaling: Activation of the Nrf2 Pathway

A key mechanism underlying the indirect antioxidant effect of SCC is its ability to activate the Keap1-Nrf2 signaling pathway. This pathway is a central regulator of the expression of a wide array of antioxidant and cytoprotective genes.

Mechanism of Nrf2 Activation by SCC

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by SCC, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. Studies have shown that SCC treatment of HepG2 cells leads to a significant increase in Nrf2 protein expression.[6] Furthermore, SCC has been demonstrated to induce the expression of Nrf2-dependent downstream targets, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[7]

References

- 1. Protective Effects of Sodium Copper Chlorophyllin and/or Ascorbic Acid Against Barium Chloride-Induced Oxidative Stress in Mouse Brain and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protection of chlorophyllin against oxidative damage by inducing HO-1 and NQO1 expression mediated by PI3K/Akt and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Chlorophyllin Sodium Copper Salt

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and chemical structure of Chlorophyllin Sodium Copper Salt (SCC). It details the multi-step synthesis process, beginning with the extraction of chlorophyll (B73375) from botanical sources, followed by alkaline hydrolysis (saponification) and subsequent copper chelation. This document furnishes detailed experimental protocols, presents key quantitative data in tabular format for clarity, and employs diagrams to illustrate the chemical transformations and experimental workflows. The information herein is intended to serve as a foundational resource for professionals engaged in research, development, and application of this widely used chlorophyll derivative.

Chemical Structure and Properties

This compound is a semi-synthetic derivative of chlorophyll, the primary photosynthetic pigment in plants.[1] In its structure, the central magnesium ion of the natural chlorophyll molecule is replaced by a copper atom, and the phytol (B49457) tail is removed through saponification, rendering the molecule water-soluble.[1][2] The resulting compound is a mixture of sodium salts of copper chlorins, primarily copper chlorin (B1196114) e6 and copper chlorin e4.[1][3] This structural modification significantly enhances the stability of the molecule against light, heat, and acid compared to natural chlorophyll.[4][5]

The general chemical formula for the trisodium (B8492382) salt of copper chlorophyllin is C₃₄H₃₁CuN₄Na₃O₆, with a molar mass of approximately 724.15 g/mol .[6][7][8] It is classified as a chlorin, a large heterocyclic aromatic ring system consisting of three pyrroles and one pyrroline (B1223166) coupled through methine linkages.[9]

Structural Diagram

The diagram below illustrates the core chemical structure of this compound, highlighting the central copper atom and the carboxylate groups that form sodium salts.

Caption: Generalized structure of this compound.

Physicochemical and Spectroscopic Properties

The key physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₄H₃₁CuN₄Na₃O₆ | [6][7][8] |

| Molar Mass | ~724.15 g/mol | [6][8] |

| Appearance | Dark green to blue/black powder | [10] |

| Solubility | Soluble in water; slightly soluble in ethanol (B145695) | [6][10] |

| UV-Vis Absorption (Soret) | 405 nm (± 3 nm) | [5][11] |

| UV-Vis Absorption (Q-band) | 630 nm (± 3 nm) | [5][11] |

| E number (Food Additive) | E141 | [6] |

Synthesis of this compound

The synthesis of this compound is a multi-stage process that transforms the fat-soluble chlorophyll pigment into a stable, water-soluble derivative. The overall workflow involves extraction, saponification, copper insertion, and purification.

Synthesis Workflow Diagram

The following diagram outlines the key stages in the production of this compound.

Caption: Key stages in the synthesis of this compound.

Chemical Transformation Pathway

The core chemical reactions involve the removal of the phytol group and the replacement of the central magnesium ion with copper.

Caption: Chemical transformations from chlorophyll to its copper sodium salt.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, compiled from established protocols.[12][13][14]

Protocol 1: General Laboratory Synthesis

This protocol is adapted for general laboratory synthesis starting from a chlorophyll source like spinach.[12]

1. Chlorophyll Extraction:

-

Blend a chlorophyll-rich source (e.g., 100g spinach) with ethanol or acetone (B3395972).[12][15]

-

Filter the mixture to remove solid plant material.

-

The resulting filtrate is the crude chlorophyll extract. Concentration via rotary evaporation can be performed if necessary.[12]

2. Saponification (De-esterification):

-

Mix the chlorophyll extract with an equal volume of 1% sodium hydroxide (B78521) (NaOH) in ethanol.[12]

-

Heat the mixture in a water bath at 60°C for 30-45 minutes with constant stirring. The pH should be maintained between 9 and 10.[12] This step cleaves the phytol ester group.

3. Neutralization:

-

Cool the saponified mixture in an ice bath.

-

Slowly add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to 7.0.[12]

4. Copper Chelation:

-

Add a 1% copper sulfate (B86663) (CuSO₄) solution to the neutralized mixture.[12]

-

Stir the solution at room temperature for approximately 30 minutes. A color change to a vibrant green indicates the formation of copper chlorophyllin.[12]

5. Precipitation and Purification:

-

(Optional) Precipitate the copper chlorophyllin by slowly adding a saturated ammonium (B1175870) sulfate solution.[12]

-

Centrifuge the mixture (e.g., 5000 x g for 15 minutes) to pellet the product.[12]

-

Discard the supernatant and resuspend the pellet in distilled water.

-

Dialyze the resuspended solution against distilled water for 24 hours to remove residual salts.[12]

6. Drying and Storage:

-

Dry the purified product using a rotary evaporator or by freeze-drying.[12]

-

Store the final dark green powder in a cool, dark, and dry environment to prevent degradation.[12][16]

Protocol 2: Industrial Preparation Method

This protocol outlines a method suitable for larger-scale production, often starting from a concentrated chlorophyll paste.[13][14]

1. Saponification:

-

Weigh a specific amount of chlorophyll paste (e.g., 1 kg).[13]

-

Add a 3.5% aqueous NaOH solution (e.g., 3 times the volume of the paste) and maintain the temperature at 55°C with electrical stirring (e.g., 200 RPM) for 6 hours.[13]

2. Separation:

-

After saponification, add pure water and stir until uniform.

-

Centrifuge the mixture at high speed to separate insoluble substances. The supernatant containing the sodium magnesium chlorophyllin is collected.[13]

3. Copper Insertion (Coppering):

-

To the supernatant, add a pre-dissolved aqueous solution of CuSO₄ (totaling 3-5% of the initial paste's mass).[13][14]

-

Maintain a constant temperature of 50°C while stirring and adding the CuSO₄ solution. The reaction time is typically 30 minutes to 2.5 hours.[13][14]

4. Crystallization and Salification:

-

Adjust the pH to 1-2 with HCl to crystallize and precipitate the crude copper chlorophyllin acid.[14]

-

Filter and wash the solid crude product with water.

-

Dissolve the purified acid form in acetone and add a 10% NaOH ethanol solution, stirring to adjust the pH to 10-11.[14]

-

The final sodium copper chlorophyllin salt will crystallize and precipitate.

5. Final Processing:

-

Filter the final solid product.

-

Wash the crystals with 95% ethanol to remove impurities.[15]

-

Dry the product to obtain the finished dark green, lustrous this compound.[14][15]

Key Reaction Parameters

The table below summarizes typical parameters used in the synthesis process.

| Parameter | Value Range | Stage | Reference(s) |

| Saponification Temperature | 55 - 60°C | Saponification | [12][13] |

| Saponification Time | 30 min - 6 hours | Saponification | [12][13] |

| Saponification pH | 9 - 12 | Saponification | [12][17] |

| Coppering Temperature | Room Temp - 60°C | Copper Chelation | [12][14] |

| Coppering Time | 30 min - 2.5 hours | Copper Chelation | [12][13][14] |

| Salification pH | 10 - 11 | Salification | [14] |

Characterization and Quality Control

To ensure the identity, purity, and quality of the final product, several analytical techniques are employed.

Spectrophotometric Analysis

UV-Visible spectroscopy is a primary method for identification and quantification.

-

Protocol: A dried sample is accurately weighed and dissolved in a pH 7.5 phosphate (B84403) buffer solution to a known concentration (e.g., 0.001% w/v).[10] The absorbance is measured in a 1 cm cuvette.

-

Expected Result: The solution should exhibit two characteristic maximum absorption peaks: one in the Soret band at 405 nm (±3 nm) and another in the Q-band at 630 nm (±3 nm) .[5] The intensity of these peaks is directly proportional to the concentration.[5]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the different chlorin components and detect impurities.

-

Protocol: Analysis is often performed on a C18 column. A common mobile phase is a mixture of methanol (B129727) and an aqueous buffer like 10 mM ammonium acetate (B1210297) (e.g., 90:10 v/v).[18] Detection is typically achieved using a photodiode array (PDA) detector set to the Soret peak wavelength (~405 nm).[][20]

-

Expected Result: The chromatogram will show major peaks corresponding to copper chlorin e6 and copper chlorin e4, allowing for their quantification and an assessment of the product's purity.[3]

Conclusion

The synthesis of this compound from natural chlorophyll is a well-established chemical process involving saponification and metal chelation. This transformation yields a stable, water-soluble green pigment with wide applications in the food, cosmetic, and pharmaceutical industries.[2][4][6] The specific reaction conditions, including temperature, pH, and reaction time, are critical parameters that must be carefully controlled to ensure a high yield and purity of the final product. The structural and spectral properties, particularly the characteristic UV-Vis absorption peaks, serve as reliable markers for its identification and quality assessment. This guide provides the foundational technical details necessary for the reproducible synthesis and analysis of this important chlorophyll derivative.

References

- 1. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. researchgate.net [researchgate.net]

- 5. Nonlinear Optical Properties of Sodium Copper Chlorophyllin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorophyllin - Wikipedia [en.wikipedia.org]

- 7. Chlorophyllin, copper sodium complex | C34H31CuN4Na3O6 | CID 9875143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chlorophyllin (sodium copper salt) | C34H31CuN4Na3O6 | CID 58773742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound Sodium copper chlorophyllin (FDB010264) - FooDB [foodb.ca]

- 10. fao.org [fao.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preparation method of sodium copper chlorophyllin - Eureka | Patsnap [eureka.patsnap.com]

- 14. Page loading... [guidechem.com]

- 15. Sodium Copper Chlorophyllin: A green elf from nature to life - FocusHerb [focusherb.com]

- 16. Full text of "Preparation of chlorophyll derivatives for industrial and pharmaceutical use" [archive.org]

- 17. CN101386622A - Method for preparing sodium copper chlorophyllin in red-purple pitaya sterm - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Water-Soluble Chlorophyllin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Water-soluble chlorophyllin, a semi-synthetic derivative of chlorophyll (B73375), has garnered significant attention in the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and chemopreventive properties. This technical guide provides an in-depth overview of the core physicochemical properties of water-soluble chlorophyllin, with a particular focus on sodium copper chlorophyllin. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to facilitate further investigation and application of this promising compound.

Chemical Structure and Composition

Water-soluble chlorophyllins (B1632289) are derived from chlorophyll through a process of saponification, which removes the phytol (B49457) tail and the magnesium ion from the porphyrin ring. The magnesium is typically replaced with other metal ions, most commonly copper, to enhance stability. The resulting compound is a mixture of sodium/copper salts of chlorophyllins.

The general chemical formula for sodium copper chlorophyllin is C₃₄H₃₁CuN₄Na₃O₆, with a molecular weight of approximately 724.15 g/mol .[1][2] The core structure is a porphyrin ring with a central copper ion.

Quantitative Physicochemical Properties

The key physicochemical properties of water-soluble chlorophyllin are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃₄H₃₁CuN₄Na₃O₆ | [1][2] |

| Molecular Weight | 724.15 g/mol | [1] |

| Appearance | Dark green to black powder | [1] |

| Solubility in Water | Highly soluble (e.g., 100 mg/mL) | [1][3] |

| Melting Point | >300°C | [1] |

| UV-Vis Absorption Maxima (in water) | Soret Band: ~405 nm; Q-Band: ~630 nm | [4][5] |

| Fluorescence Emission Maximum | ~650 nm to ~670 nm | [6] |

| pH Stability | Stable in a wide pH range (e.g., 100% pigment retention from pH 2-9) | [7] |

| Thermal Stability | Stable up to 90°C, with degradation increasing at higher temperatures | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of water-soluble chlorophyllin.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is adapted from methods used for the analysis of sodium copper chlorophyllin in various matrices.[7][10]

-

Objective: To separate and quantify the components of a water-soluble chlorophyllin sample.

-

Instrumentation: HPLC system with a Photodiode Array (PDA) detector.

-

Column: Luna® C₁₈ (250 x 4.6 mm, 5 µm particle size) or equivalent reverse-phase column.[10]

-

Mobile Phase: A gradient of methanol (B129727) and 10 mM ammonium (B1175870) acetate (B1210297) buffer. A common starting ratio is 90:10 (methanol:buffer).[10]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: Monitoring at the Soret band maximum, approximately 405 nm.

-

Procedure:

-

Prepare a stock solution of the chlorophyllin sample in the mobile phase.

-

Prepare a series of calibration standards of a known chlorophyllin reference standard.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Set up the HPLC system with the specified parameters.

-

Inject the standards to generate a calibration curve.

-

Inject the sample solution.

-

Identify and quantify the chlorophyllin peaks based on retention time and the calibration curve. The retention time for sodium copper chlorophyllin is typically around 9 minutes under these conditions.[10]

-

UV-Visible Spectrophotometry for Quantitative Analysis

This protocol allows for the determination of chlorophyllin concentration in a solution.[11][12]

-

Objective: To quantify the concentration of water-soluble chlorophyllin in a solution using its characteristic light absorption.

-

Instrumentation: UV-Vis Spectrophotometer.

-

Solvent: Phosphate (B84403) Buffer Solution (pH 7.5).

-

Procedure:

-

Accurately weigh approximately 10 mg of the chlorophyllin sample.

-

Dissolve the sample in 100 mL of Phosphate Buffer Solution (pH 7.5) to create a stock solution.

-

Dilute 10 mL of the stock solution to 100 mL with the same buffer to obtain a 0.001% (w/v) solution.

-

Calibrate the spectrophotometer with the phosphate buffer as a blank.

-

Measure the absorbance of the diluted sample solution at the Soret band maximum (around 405 nm) and the Q-band maximum (around 630 nm).

-

The absorbance ratio of the Soret peak to the Q-band peak should be between 3.2 and 4.0 for typical sodium copper chlorophyllin.[13]

-

Concentration can be calculated using the Beer-Lambert law (A = εbc), provided the molar extinction coefficient (ε) is known.

-

Antioxidant Activity Assays

This protocol assesses the ability of chlorophyllin to scavenge free radicals.[14][15]

-

Objective: To measure the free radical scavenging capacity of chlorophyllin.

-

Reagents:

-

DPPH solution (0.1 mM in methanol or ethanol).

-

Chlorophyllin solutions of varying concentrations.

-

Ascorbic acid or Trolox as a positive control.

-

Methanol or ethanol (B145695) as a blank.

-

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

In a set of test tubes or a 96-well plate, add a fixed volume of the chlorophyllin sample at different concentrations (e.g., 1 mL).

-

Add a fixed volume of the DPPH solution to each tube/well (e.g., 3 mL) and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the chlorophyllin sample.

-

This assay evaluates the ability of chlorophyllin to neutralize hydroxyl radicals, a highly reactive oxygen species.[16][17]

-

Objective: To determine the hydroxyl radical scavenging activity of chlorophyllin.

-

Reagents:

-

Phosphate buffer (50 mM, pH 7.4).

-

FeCl₃ solution (10 mM).

-

EDTA solution (1 mM).

-

Ascorbic acid solution (1 mM).

-

H₂O₂ solution (10 mM).

-

2-Deoxyribose solution (10 mM).

-

Trichloroacetic acid (TCA) solution (2.8%).

-

Thiobarbituric acid (TBA) solution (0.5% in 0.025 M NaOH).

-

Chlorophyllin solutions of varying concentrations.

-

-

Procedure:

-

In a test tube, mix the following in sequence: 0.1 mL EDTA, 0.01 mL FeCl₃, 0.1 mL H₂O₂, 0.36 mL 2-deoxyribose, 1.0 mL of the chlorophyllin sample, 0.33 mL phosphate buffer, and 0.1 mL ascorbic acid.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding 1.0 mL of TCA and 1.0 mL of TBA.

-

Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

-

Cool the tubes and measure the absorbance at 532 nm.

-

The scavenging activity is calculated as the percentage of inhibition of 2-deoxyribose degradation.

-

Biological Activity and Signaling Pathways

Water-soluble chlorophyllin exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with key cellular signaling pathways.

Antioxidant and Pro-oxidant Activities

Chlorophyllin is a potent antioxidant, capable of scavenging various reactive oxygen species (ROS), including hydroxyl radicals and singlet oxygen.[12][17] Its antioxidant mechanism involves direct trapping of ROS and the chelation of pro-oxidant metal ions.[18] Under certain conditions, particularly in the presence of light, chlorophyll derivatives can exhibit pro-oxidant activity by generating singlet oxygen, a property that is being explored in photodynamic therapy.

Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases, and the transcription factor NF-κB is a central regulator of the inflammatory response. Studies have shown that chlorophyllin can inhibit the canonical NF-κB signaling pathway.[19] It achieves this by downregulating the IκB kinase (IKK) complex, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Inhibition of the canonical NF-κB signaling pathway by chlorophyllin.

Modulation of the Akt-mTOR Signaling Pathway

The Akt-mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Recent evidence suggests that chlorophyllin can activate the Akt-mTOR pathway, which may contribute to its protective effects in certain contexts, such as improving intestinal barrier function. Activation of Akt leads to the phosphorylation and activation of mTOR, which in turn influences downstream targets to promote cell survival and protein synthesis.

Caption: Modulation of the Akt-mTOR signaling pathway by chlorophyllin.

Experimental Workflow for Chlorophyllin Characterization

A typical experimental workflow for the comprehensive characterization of a water-soluble chlorophyllin sample is outlined below.

Caption: Experimental workflow for chlorophyllin characterization.

Conclusion

Water-soluble chlorophyllin possesses a unique set of physicochemical properties that underpin its significant biological activities. Its high water solubility, stability over a wide pH range, and potent antioxidant capacity make it an attractive candidate for various applications in the pharmaceutical and nutraceutical industries. The detailed experimental protocols and pathway visualizations provided in this guide are intended to equip researchers with the necessary tools and knowledge to further explore the therapeutic potential of this versatile compound. A thorough understanding of its fundamental properties is crucial for the rational design of future studies and the development of novel chlorophyllin-based products.

References

- 1. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]

- 2. sketchviz.com [sketchviz.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Frontiers | Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. agilent.com [agilent.com]

- 14. jasco-global.com [jasco-global.com]

- 15. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Bioavailability and Metabolism of Sodium Copper Chlorophyllin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium copper chlorophyllin (SCC), a semi-synthetic, water-soluble derivative of chlorophyll, is widely utilized as a food colorant and dietary supplement. Beyond its coloring properties, SCC has garnered significant scientific interest for its potential antioxidant, antimutagenic, and therapeutic effects.[1][2][3] A thorough understanding of its bioavailability and metabolic fate is paramount for elucidating its mechanisms of action and for the development of novel therapeutic applications. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion of sodium copper chlorophyllin, with a focus on quantitative data and detailed experimental methodologies.

Composition of Sodium Copper Chlorophyllin

Commercial sodium copper chlorophyllin is not a single compound but rather a mixture of copper-complexed chlorins. The primary components are copper-chlorin e₆ and copper-chlorin e₄.[2][3] The saponification process used in its production removes the methyl and phytol (B49457) ester groups from chlorophyll, and may cleave the pentenyl ring, leading to structural variations.[4]

Bioavailability and Absorption

The intestinal absorption of sodium copper chlorophyllin has been a subject of considerable research, with evidence indicating that its components are differentially absorbed. In vitro and in vivo studies have demonstrated that while some constituents of SCC can traverse the intestinal barrier, the overall oral bioavailability is considered low due to its high molecular weight and polarity.[1]

Differential Absorption of Chlorin Components

A key finding in the study of SCC bioavailability is the distinct behavior of its major components, Cu-chlorin e₄ and Cu-chlorin e₆. Studies using in vitro digestion models and animal experiments have consistently shown that Cu-chlorin e₄ is relatively stable during digestion and is absorbed, whereas Cu-chlorin e₆ is largely degraded in the gastrointestinal tract.[2][5][6]

In a study utilizing Caco-2 human intestinal cells, Cu-chlorin e₄ demonstrated effective uptake.[5] Animal studies in rats have confirmed these findings, with Cu-chlorin e₄ being detected in the serum, liver, and kidneys following oral administration, while Cu-chlorin e₆ was not found in these tissues.[2][3]

Quantitative Data on Cellular Accumulation

The accumulation of SCC derivatives in intestinal cells has been quantified. In vitro studies with Caco-2 cells have shown a linear relationship between the concentration of SCC in the medium and its intracellular accumulation.

| SCC Concentration in Media (ppm) | Intracellular SCC (µg/mg cellular protein) |

| 0.5 - 60 | 0.2 - 29.6 |

| Table 1: Cellular accumulation of sodium copper chlorophyllin derivatives in Caco-2 human intestinal cells. Data from a study demonstrating linear uptake.[5] |

Distribution in Tissues

Following absorption, copper chlorophyllin derivatives are distributed to various tissues. Animal studies in mice have shown a wide biodistribution of chlorophyllin, achieving sustained concentrations in target organs.[1][7]

Organ Distribution Studies

In a study involving C57BL/6 female mice administered a single oral or intravenous dose of chlorophyllin (180 mg/kg bw), blood, lung, liver, intestine, and kidney were collected after 4 hours for analysis.[1] Another study with Wistar rats fed a diet supplemented with SCC (10 or 30 g/kg) also demonstrated the presence of Cu-chlorin e₄ in the serum, liver, and kidneys.[3] The accumulation was macroscopically visible as a green coloration in these biological materials.[3]

Metabolism

The metabolism of sodium copper chlorophyllin primarily involves the degradation of its less stable components and the systemic circulation of the more stable ones. The central copper chelate appears to remain intact during in vivo metabolism.[8]

The primary metabolic event observed is the degradation of Cu-chlorin e₆ in the digestive tract.[5][6] In contrast, Cu-chlorin e₄ is absorbed and circulates in the bloodstream, suggesting it is the primary bioactive component following oral ingestion.[2][9] Further research has identified a new putative copper-chlorophyllin structure that also accumulates in the serum and liver of mammals.[8]

Excretion

Information on the excretion of sodium copper chlorophyllin is less detailed in the available literature. However, it is understood that unabsorbed components are excreted in the feces.[10] Absorbed copper-chlorophyllin derivatives and their metabolites are likely cleared through both renal and fecal pathways, with some urinary excretion being reported.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bioavailability and metabolism of sodium copper chlorophyllin. The following sections outline key experimental protocols cited in the literature.

In Vitro Digestion Stability Assay

This protocol simulates the physiological conditions of the stomach and small intestine to assess the stability of SCC components.

Methodology:

-

Sample Preparation: Sodium copper chlorophyllin is prepared in different matrices such as water, water with 10% corn oil, and applesauce.[5][6]

-

Gastric Phase Simulation: The sample is mixed with a simulated gastric fluid containing pepsin at a pH of approximately 2.0 and incubated at 37°C for 1 hour with gentle agitation.[11][12]

-

Intestinal Phase Simulation: The gastric digesta is then neutralized and mixed with a simulated intestinal fluid containing pancreatin (B1164899) and bile salts at a pH of 7.0. The mixture is incubated at 37°C for 2 hours.[11][12]

-

Analysis: The resulting digesta is analyzed by C18 High-Performance Liquid Chromatography (HPLC) with a photodiode array detector to quantify the remaining SCC components, particularly Cu-chlorin e₄ and Cu-chlorin e₆.[5][6]

Caco-2 Cell Accumulation Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) as a model for the intestinal epithelium to study the uptake and transport of SCC.

Methodology:

-

Cell Culture: Differentiated cultures of the TC7 clone of Caco-2 cells are grown on permeable supports.[5]

-

Incubation: The cells are incubated with media containing various concentrations of SCC (e.g., 0.5 to 60 ppm) at 37°C. A parallel incubation at 4°C is often included to assess the contribution of active transport.[5]

-

Cell Lysis and Extraction: After incubation, the cells are washed to remove extracellular SCC, and then lysed. The intracellular SCC is extracted using an appropriate solvent.

-

Quantification: The amount of SCC accumulated within the cells is quantified by HPLC, and the results are typically normalized to the total cellular protein content.[5]

Animal Biodistribution Study

In vivo studies in animal models are essential for understanding the systemic distribution of SCC.

Methodology:

-

Animal Model and Dosing: C57BL/6 mice or Wistar rats are commonly used.[1][3] A defined dose of SCC (e.g., 180 mg/kg body weight) is administered, typically via oral gavage or intravenous injection.[1]

-

Sample Collection: At predetermined time points (e.g., 4 hours post-administration), blood and various organs (liver, kidneys, lungs, intestine) are collected.[1]

-

Tissue Processing and Extraction: The collected organs are homogenized, and protein precipitation is performed. Chlorophyllin is then extracted from the samples, for example, using ice-cold acetonitrile with 0.1% formic acid.[1]

-

Analysis: The extracts are analyzed using reverse-phase HPLC with a C18 column to identify and quantify the SCC components present in each tissue.[1]

Signaling Pathways and Mechanisms of Action

While the primary focus of this guide is on bioavailability and metabolism, it is noteworthy that the absorbed components of sodium copper chlorophyllin are believed to exert their biological effects through various mechanisms. These include antioxidant activity and the ability to form molecular complexes with carcinogens, thereby blocking their carcinogenic effects.[9][13] In the context of cancer chemotherapy, SCC has been shown to disrupt DNA damage repair, microtubule dynamics, and mitochondrial biogenesis in cancer cells, leading to apoptosis.[1][7]

Conclusion

The bioavailability of sodium copper chlorophyllin is characterized by the differential absorption of its components, with Cu-chlorin e₄ being the primary absorbed entity following oral administration. While overall oral bioavailability is low, the absorbed chlorophyllin derivatives are widely distributed in the body. The metabolism of SCC is marked by the degradation of less stable components in the gastrointestinal tract. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the pharmacokinetic properties and therapeutic potential of this intriguing compound. A deeper understanding of its in vivo fate is critical for substantiating its health benefits and for the development of evidence-based applications in nutrition and medicine.

References

- 1. Preclinical evaluation of sodium copper chlorophyllin: safety, pharmacokinetics, and therapeutic potential in breast cancer chemotherapy and cyclophosphamide-induced bladder toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. Sodium copper chlorophyllin: in vitro digestive stability and accumulation by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Authentic composition of in vivo absorbed copper chlorophyllins using a mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. Sodium Copper Chlorophyllin: A green elf from nature to life - FocusHerb [focusherb.com]

- 11. In Vitro Bioaccessibility Protocol for Chlorophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. What is Chlorophyllin Copper Sodium used for? [synapse.patsnap.com]

Antimutagenic and Anticarcinogenic Properties of Sodium Copper Chlorophyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium copper chlorophyllin (SCC), a semi-synthetic, water-soluble derivative of chlorophyll, has garnered significant scientific interest for its potential health benefits, particularly its antimutagenic and anticarcinogenic properties. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the cancer-preventive effects of SCC. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer research.

Mechanisms of Action

Sodium copper chlorophyllin exerts its antimutagenic and anticarcinogenic effects through a multi-pronged approach, including carcinogen interception, antioxidant activity, and modulation of critical cellular signaling pathways.

Carcinogen Interception

One of the primary mechanisms by which SCC prevents carcinogenesis is through the direct trapping of mutagens and carcinogens in the gastrointestinal tract, thereby reducing their bioavailability. SCC is particularly effective against aflatoxin B1 (AFB1), a potent mycotoxin and a major risk factor for hepatocellular carcinoma.[1] SCC forms a stoichiometric complex with AFB1, which is then eliminated from the body, preventing its absorption and subsequent metabolic activation into a carcinogenic epoxide.

Antioxidant Properties

SCC exhibits significant antioxidant activity, contributing to its protective effects against oxidative stress-induced DNA damage. It can neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation.[2] Studies have shown that SCC can modulate the activity of key antioxidant enzymes. For instance, in a study on barium chloride-induced oxidative stress in mice, SCC treatment (40 mg/kg) was found to normalize the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in the brain.[3][4] Furthermore, SCC treatment has been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3][4]

Modulation of Cellular Signaling Pathways

SCC has been demonstrated to influence several signaling pathways that are crucial in the development and progression of cancer.

The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. SCC has been shown to inhibit the canonical NF-κB signaling pathway.[5] It achieves this by downregulating IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitor of NF-κB. This leads to a reduction in the nuclear translocation of the active NF-κB p65 subunit, thereby suppressing the expression of NF-κB target genes involved in inflammation and cell survival.[5][6][7][8]

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Evidence suggests that SCC can activate the PI3K/Akt pathway, leading to the induction of antioxidant and cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation contributes to the overall antioxidant and protective effects of SCC.

Quantitative Data on Efficacy

The following tables summarize the quantitative data on the cytotoxic, antioxidant, and tumor-inhibitory effects of sodium copper chlorophyllin from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Sodium Copper Chlorophyllin (SCC)

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| 4T1 | Breast Cancer | 148.6 µM | 24 hours | [9] |

| 4T1 | Breast Cancer | 115.5 µM | 48 hours | [9] |

| HeLa (for TrxR1 inhibition) | Cervical Cancer | 2.65 µM (DTNB reduction) | Not Specified | [10] |

| HeLa (for TrxR1 inhibition) | Cervical Cancer | 9.17 µM (Trx-coupled insulin (B600854) reduction) | Not Specified | [10] |

Table 2: In Vivo Antioxidant Effects of Sodium Copper Chlorophyllin (SCC)

| Animal Model | Tissue | Treatment | Parameter | Result | Reference |

| Mouse (Barium chloride-induced oxidative stress) | Brain | 40 mg/kg SCC | SOD, CAT, GPx activity | Normalized to control levels | [3][4] |

| Mouse (Barium chloride-induced oxidative stress) | Brain | 40 mg/kg SCC | MDA levels | 42% reduction | [3][4] |

| Mouse (Barium chloride-induced oxidative stress) | Liver | 40 mg/kg SCC | MDA levels | 39% reduction | [4] |

| Rat (Indomethacin-induced oxidative stress) | Serum | 35 mg/kg & 70 mg/kg SCC | GPx levels | Restored to normal levels | [11] |

| Rat (Indomethacin-induced oxidative stress) | Serum | 35 mg/kg & 70 mg/kg SCC | MDA levels | Normalized to control levels | [11] |

Table 3: In Vivo Anticarcinogenic Effects of Sodium Copper Chlorophyllin (SCC)

| Animal Model | Carcinogen | SCC Treatment | Tumor Type | Tumor Inhibition | Reference |

| Hamster | 7,12-dimethylbenz(a)anthracene (DMBA) | 4 mg/kg bw (dietary) | Buccal Pouch Carcinoma | Suppressed development | [5] |

| Trout | Dibenzo[a,l]pyrene (DBP) | 500-4000 ppm (dietary) | Liver and Stomach Tumors | Dose-dependent inhibition of tumor incidence | [3] |

| Mouse | B16 Melanoma Cells (injected) | SCC-loaded chitosan (B1678972) nanoparticles with PDT | Melanoma | 80-85% reduction in cell viability | [11] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the context of SCC research.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

-

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.[12][13][14][15]

-

Methodology:

-

Bacterial Strains: Commonly used strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic mammalian metabolism and detect mutagens that require metabolic activation.[13]

-

Procedure: The bacterial tester strain, the test compound (SCC), and the S9 mix (or buffer) are combined in a test tube. This mixture is then poured onto a minimal glucose agar (B569324) plate lacking histidine.[14][16]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.[12][14]

-

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a cytogenetic test used to detect chromosomal damage.

-

Principle: This assay detects the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells in treated animals indicates that the test substance is genotoxic.[17][18][19]

-

Methodology:

-

Animal Model: The assay is typically performed in rodents, such as mice or rats.[17][18]

-

Treatment: Animals are treated with the test substance (SCC) at various dose levels, along with positive and negative controls.

-

Sample Collection: Bone marrow or peripheral blood is collected at specific time points after treatment.[17][19]

-

Slide Preparation and Staining: The collected cells are smeared onto microscope slides and stained to differentiate between polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes (mature red blood cells).

-

Data Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic examination. A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the negative control group indicates a positive result.[18][20]

-

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

-

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage.[21][22][23]

-

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear DNA as a "nucleoid."

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green I) and visualized using a fluorescence microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring various parameters of the comet, such as tail length, tail moment, and the percentage of DNA in the tail, using specialized software.[23]

-

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Methodology for SCC Signaling Pathway Analysis:

-

Cell/Tissue Lysis: Cells or tissues treated with SCC are lysed to extract the total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).[7]

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-IκB-α, NF-κB p65, p-Akt, Akt).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager. The intensity of the bands is quantified to determine the relative protein expression levels.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.

-

Principle: A sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

-

Methodology for SCC-Carcinogen Binding Analysis:

-

Sample Preparation: A mixture of SCC and the carcinogen of interest (e.g., aflatoxin B1) is prepared and incubated under specific conditions.

-

Chromatographic Separation: The mixture is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column). A gradient or isocratic mobile phase is used to separate the SCC-carcinogen complex from the unbound SCC and carcinogen.[2][24][25][26]

-

Detection: The separated components are detected using a detector, such as a UV-Vis or fluorescence detector, set at the appropriate wavelength for the analytes.[2][24]

-

Quantification: The amount of the SCC-carcinogen complex formed can be quantified by comparing the peak area of the complex to a standard curve. This allows for the determination of the binding efficiency of SCC for the specific carcinogen.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by sodium copper chlorophyllin and a typical experimental workflow for assessing its antimutagenic properties.

Caption: Overview of the antimutagenic and anticarcinogenic mechanisms of Sodium Copper Chlorophyllin (SCC).

Caption: Inhibition of the NF-κB signaling pathway by Sodium Copper Chlorophyllin (SCC).

Caption: Activation of the PI3K/Akt/Nrf2 pathway by Sodium Copper Chlorophyllin (SCC).

Caption: A typical experimental workflow for the Ames test to evaluate the mutagenicity of SCC.

Conclusion

Sodium copper chlorophyllin demonstrates significant antimutagenic and anticarcinogenic properties through a variety of mechanisms, including the interception of carcinogens, potent antioxidant activity, and the modulation of key signaling pathways involved in inflammation, cell survival, and apoptosis. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its potential as a chemopreventive agent. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the efficacy and mechanisms of SCC. Continued research into the molecular targets and clinical applications of sodium copper chlorophyllin is warranted to fully realize its potential in cancer prevention and therapy.

References

- 1. Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cancer chemoprevention by dietary chlorophylls: A 12,000-animal dose-dose matrix biomarker and tumor study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects and potential underlying mechanisms of sodium copper chlorophyllin against ethanol-induced gastric ulcer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice [frontiersin.org]

- 8. Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of the combination therapy with chlorophyllin, a glutathione transferase P1-1 inhibitor, and docetaxel on triple-negative breast cancer invasion and metastasis in vivo/in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sodium copper chlorophyllin-loaded chitosan nanoparticle-based photodynamic therapy for B16 melanoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 13. enamine.net [enamine.net]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 17. criver.com [criver.com]

- 18. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. zenodo.org [zenodo.org]

- 22. The Comet Assay Did Not Reveal a Decrease in DNA Damage to Lymphocytes Caused by X-ray Radiation under the Action of Na–Cu-Chlorophyllin in a Concentration up to 100 µmol/L [elibrary.ru]

- 23. youtube.com [youtube.com]

- 24. Preclinical evaluation of sodium copper chlorophyllin: safety, pharmacokinetics, and therapeutic potential in breast cancer chemotherapy and cyclophosphamide-induced bladder toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development and Validation of HPLC Method for Determination of Sodium Copper Chlorophyllin - A Food Colorant and Its Application in Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Spectroscopic Characteristics of Sodium Copper Chlorophyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Copper Chlorophyllin (SCC) is a semi-synthetic derivative of chlorophyll (B73375), where the central magnesium atom is replaced by copper and the phytol (B49457) tail is removed, rendering the molecule water-soluble.[1][2] Widely used as a food colorant (E141) and in alternative medicine, its unique structure imparts distinct spectroscopic properties and biological activities, making it a subject of interest in research and drug development.[3][4] This document provides an in-depth overview of the key spectroscopic characteristics of SCC, details the experimental protocols for their measurement, and visualizes its primary mechanisms of action.

Spectroscopic Profile

The spectroscopic signature of sodium copper chlorophyllin is dominated by its porphyrin-like macrocycle. The primary techniques for characterization include UV-Visible Absorption Spectroscopy, Fluorescence Spectroscopy, and Infrared (IR) Spectroscopy.

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of SCC is defined by two principal absorption bands, characteristic of porphyrin derivatives: the highly intense Soret band (or B band) in the near-UV region and the weaker Q-band in the visible region.[5][6]

-

Soret Band (B band): This strong absorption, occurring at approximately 405 nm , is due to the concerted electronic transitions of the conjugated π-system of the chlorin (B1196114) ring.[5][6]

-

Q-band: A less intense absorption band is observed in the red region of the visible spectrum, typically around 630 nm .[5][6]

The ratio of the absorbance at the Soret peak to the Q-band peak (A405/A630) is a key quality parameter, typically falling between 3.0 and 3.9 for commercial preparations.

Table 1: Summary of UV-Vis Absorption Data

| Spectroscopic Feature | Typical Wavelength (λmax) | Molar Extinction Coefficient (ε) | Notes |

| Soret Band (B band) | ~405 nm | High | The most intense peak in the spectrum.[5][6] |

| Q-band | ~630 nm | Moderate | Characteristic band for chlorin derivatives.[5] |

Fluorescence Spectroscopy

While natural chlorophyll is highly fluorescent, the copper in SCC significantly quenches this fluorescence. However, residual fluorescence can be detected. The emission properties are influenced by the specific composition of the SCC mixture (e.g., copper chlorin e6 vs. e4) and the solvent environment. Studies on related chlorophyll derivatives show fluorescence emission peaks in the 650 nm to 725 nm range.[7]

Table 2: Summary of Fluorescence Data (for related chlorophyllin compounds)

| Spectroscopic Feature | Excitation Wavelength (λex) | Emission Wavelength (λem) | Notes |

| Emission Peak 1 | ~440 nm | ~670 nm | Data derived from related chlorophyll compounds.[7][8] |

| Emission Peak 2 | ~440-460 nm | ~725 nm | Emission is generally weak due to copper-induced quenching.[7][8] |

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information on the functional groups present in the SCC molecule. The spectrum confirms the complex structure derived from the chlorophyll precursor.

Table 3: Key FTIR Absorption Bands and Corresponding Functional Groups

| Wavenumber (cm⁻¹) | Functional Group Assignment | Notes |

| ~3392-3417 | N-H and O-H stretching | Indicates presence of amine groups in the porphyrin ring and hydroxyl groups.[9] |

| ~2927 | sp³ C-H stretching | Corresponds to aliphatic C-H bonds.[9] |

| ~1640 | Aromatic C=C stretching | From the conjugated system of the macrocycle.[9] |

| ~1411 | Aromatic ring vibrations | Further confirms the presence of the aromatic system.[9] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible spectroscopic data. The following sections outline standard protocols for the analysis of sodium copper chlorophyllin.

Protocol for UV-Vis Absorption Spectroscopy

This protocol describes the quantitative analysis of SCC in a buffered aqueous solution.

-

Reagent and Sample Preparation:

-

Prepare a pH 7.5 phosphate (B84403) buffer by mixing 21 volumes of 0.15 M dibasic sodium phosphate and 4 volumes of 0.15 M monobasic potassium phosphate.

-

Accurately weigh approximately 100 mg of SCC powder.

-

Dissolve the sample in the pH 7.5 phosphate buffer and dilute to a final volume of 100 mL to create a 0.1% (w/v) stock solution.

-

Perform a 1:100 serial dilution by taking 1 mL of the stock solution and diluting it to 100 mL with the phosphate buffer to achieve a final concentration of 0.001% (w/v).

-

-

Instrumentation and Measurement:

-

Use a calibrated double-beam UV-Vis spectrophotometer.

-

Use 1 cm path length quartz cuvettes.

-

Use the pH 7.5 phosphate buffer as the reference blank.

-

Scan the sample from 350 nm to 750 nm.

-

Record the absorbance maxima at the Soret band (~405 nm) and the Q-band (~630 nm).

-

Protocol for UHPLC-DAD-ESI-MS Analysis

This protocol is adapted from a photodegradation study and is suitable for separating and identifying components within an SCC mixture using a Diode Array Detector (DAD) for UV-Vis spectra and Mass Spectrometry (MS) for mass identification.[10]

-

Reagent and Sample Preparation:

-

Instrumentation and Chromatography:

-

Detection (DAD and ESI-MS):

-

DAD Detector: Record absorption spectra across a range of 200-800 nm, with a specific detection wavelength set at 400 nm.[10]

-

Mass Spectrometer: Ion Trap MS with electrospray ionization (ESI) in positive ion mode.[10]

-

ESI Source Parameters: Capillary voltage 50 V, tube lens voltage 90 V, capillary temperature 350 °C.[10]

-

MS Scan Range: m/z 100 to 1000.[10]

-

Visualization of Mechanisms and Workflows

The primary biological activities of sodium copper chlorophyllin are its antioxidant and detoxification effects, which do not follow classical signaling pathways. Below are visualizations of these mechanisms and a typical experimental workflow.

Caption: Workflow for Spectroscopic Analysis of SCC.

Caption: SCC's Free Radical Scavenging Mechanism.

Caption: SCC's Carcinogen Interception Mechanism.

References

- 1. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Chlorophyllin intervention reduces aflatoxin–DNA adducts in individuals at high risk for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Nonlinear Optical Properties of Sodium Copper Chlorophyllin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cpl.iphy.ac.cn [cpl.iphy.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

In Vitro Antioxidant Activity of Sodium Copper Chlorophyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant properties of sodium copper chlorophyllin (SCC). SCC, a semi-synthetic mixture of water-soluble sodium copper salts derived from chlorophyll (B73375), is widely utilized as a food colorant and dietary supplement.[1] Its antioxidant capacity, attributed to its ability to neutralize free radicals, has garnered significant scientific interest.[2][3] This document summarizes key quantitative data from various in vitro antioxidant assays, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Antioxidant Activity Data

The antioxidant potential of sodium copper chlorophyllin has been evaluated using various in vitro assays. The following tables summarize the quantitative data from several key studies, providing insights into its efficacy in scavenging different types of radicals and its reducing power.

Table 1: Radical Scavenging Activity of Sodium Copper Chlorophyllin

| Assay Type | Test System | Concentration/IC50/EC50 | Key Findings | Reference |

| DPPH Radical Scavenging | In vitro chemical assay | IC50: 33.74 µg/mL | Showed excellent free radical scavenging activity with 61.84% scavenging. | [4] |

| DPPH Radical Scavenging | In vitro chemical assay | EC50: 2.6 mg/mL | Activity was lower than ascorbic acid but significant. | [5] |

| Superoxide Anion (O2–) Scavenging | In vitro chemical assay | Not specified | Showed better results than ascorbic acid. | [5] |

| Hydroxyl Radical (•OH) Scavenging | In vitro chemical assay | Not specified | Effectively removed hydroxyl radicals generated by the Fenton reaction. | [6] |

| Singlet Oxygen (¹O₂) Quenching | In vitro chemical assay | Rate constant: 1.3x10⁸ M⁻¹ s⁻¹ | Demonstrates a high rate constant for quenching singlet oxygen. | [7][8] |

Table 2: Inhibition of Lipid Peroxidation and Reducing Power

| Assay Type | Test System | Concentration | Key Findings | Reference |

| β-Carotene Bleaching Inhibition | In vitro chemical assay | EC50: 0.90 mg/mL | Less effective than sodium zinc chlorophyllin (EC50: 0.04 mg/mL) but more effective than ascorbic acid (EC50: 4.0 mg/mL). | [5][9] |

| Reducing Power | In vitro chemical assay | 0.5 mg/mL | Absorbance value of ~1.0, indicating significant reducing power, though about half that of ascorbic acid at the same concentration. | [5] |

| Lipid Peroxidation Inhibition | Rat liver homogenates | Not specified | Inhibited lipid peroxidation induced by Fe²⁺, Tween 80, or UV irradiation. | [10] |

| Lipid Peroxidation Inhibition | Mouse brain and liver | 40 mg/kg (in vivo) | Reduced MDA levels by 42% in the brain and 39% in the liver against BaCl₂-induced oxidative stress. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for two common in vitro antioxidant assays used to evaluate sodium copper chlorophyllin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[12][13]

Materials:

-

Sodium Copper Chlorophyllin (SCC) sample

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (analytical grade)

-

Spectrophotometer

-

Test tubes or 96-well microplate

-

Pipettes

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol or ethanol. For the working solution, dilute the stock solution with the same solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[12]

-

Preparation of Sample Solutions: Prepare a stock solution of SCC and perform serial dilutions to obtain a range of concentrations to be tested.

-

Reaction Mixture: To a test tube or microplate well, add a fixed volume of the DPPH working solution (e.g., 3 mL) and a smaller volume of the sample solution (e.g., 0.5 mL).[12]

-

Control and Blank:

-

Control: Contains the DPPH solution and the solvent used for the sample (without the antioxidant).

-

Blank: Contains the solvent only, used to zero the spectrophotometer.

-

-

Incubation: Mix the solutions thoroughly and incubate in the dark at room temperature for a specified period (e.g., 30 minutes).[12][13]

-

Absorbance Measurement: Measure the absorbance of the sample and control solutions at 517 nm using a spectrophotometer.[13]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[13] Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.[14]

Materials:

-

Sodium Copper Chlorophyllin (SCC) sample

-

ABTS diammonium salt

-

Potassium persulfate or Ammonium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Spectrophotometer

-

Test tubes or 96-well microplate

-

Pipettes

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:

-

Dissolve ABTS in water to a final concentration of 7 mM.

-

Prepare a 2.45 mM potassium persulfate solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[14]

-

-

Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[14]

-

Preparation of Sample Solutions: Prepare a stock solution of SCC and perform serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: Add a specific volume of the ABTS•⁺ working solution to a cuvette or microplate well, followed by the addition of the sample solution.

-

Incubation: Mix and incubate the reaction mixture for a defined time (e.g., 5-6 minutes) at room temperature in the dark.[14]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[14]

-

Calculation of Scavenging Activity: The percentage of inhibition is calculated using a formula similar to the DPPH assay, comparing the absorbance of the sample to a control.

Visualizations: Workflows and Mechanisms